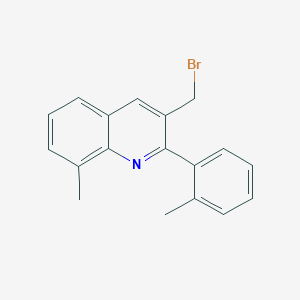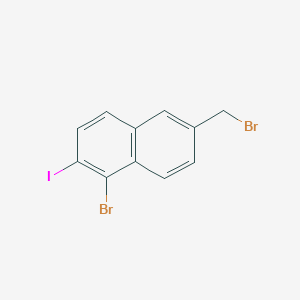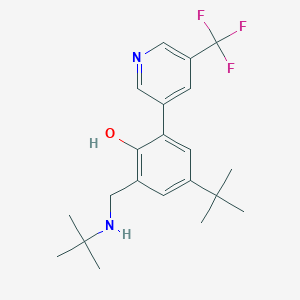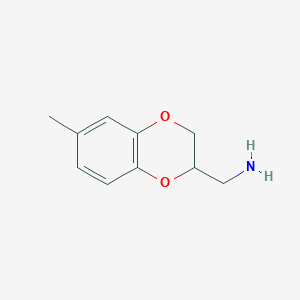
3-(Bromomethyl)-8-methyl-2-(2-methylphenyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-8-methyl-2-(2-methylphenyl)quinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a bromomethyl group at the 3-position, a methyl group at the 8-position, and an o-tolyl group at the 2-position of the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-8-methyl-2-(2-methylphenyl)quinoline typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, such as 8-methyl-2-o-tolylquinoline, using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(Bromomethyl)-8-methyl-2-(2-methylphenyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of dihydroquinoline derivatives.
科学研究应用
3-(Bromomethyl)-8-methyl-2-(2-methylphenyl)quinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(Bromomethyl)-8-methyl-2-(2-methylphenyl)quinoline involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The quinoline ring system can intercalate with DNA, inhibiting replication and transcription.
相似化合物的比较
Similar Compounds
- 3-(Chloromethyl)-8-methyl-2-o-tolylquinoline
- 3-(Iodomethyl)-8-methyl-2-o-tolylquinoline
- 3-(Hydroxymethyl)-8-methyl-2-o-tolylquinoline
Uniqueness
3-(Bromomethyl)-8-methyl-2-(2-methylphenyl)quinoline is unique due to the presence of the bromomethyl group, which imparts specific reactivity and biological activity. Compared to its chloro, iodo, and hydroxy analogs, the bromomethyl derivative may exhibit different reactivity patterns and potency in biological assays.
属性
分子式 |
C18H16BrN |
|---|---|
分子量 |
326.2 g/mol |
IUPAC 名称 |
3-(bromomethyl)-8-methyl-2-(2-methylphenyl)quinoline |
InChI |
InChI=1S/C18H16BrN/c1-12-6-3-4-9-16(12)18-15(11-19)10-14-8-5-7-13(2)17(14)20-18/h3-10H,11H2,1-2H3 |
InChI 键 |
IKEFDCOJWNFWLI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C3=CC=CC=C3C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[2-(4,4-Diethoxycyclohexyl)ethoxymethyl]benzene](/img/structure/B8408864.png)
![3-Amino-4-[[3-(dimethylamino)propyl]amino]-N-methylbenzamide](/img/structure/B8408874.png)
![(R)-4-methoxy-2-[(methoxycarbonyl)amino]Benzenebutanoic acid](/img/structure/B8408886.png)


![7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide](/img/structure/B8408915.png)

![Ethyl 3-(dimethylamino)-2-{2-[(4-methoxyphenyl)methyl]-2H-tetrazol-5-yl}prop-2-enoate](/img/structure/B8408943.png)


